An In-Depth Technical Guide to 4-Amino-4-methyl-2-pentanone Oxalate (CAS No. 625-03-6)
An In-Depth Technical Guide to 4-Amino-4-methyl-2-pentanone Oxalate (CAS No. 625-03-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently demonstrated that a thorough understanding of a chemical entity, from its fundamental properties to its synthesis and potential applications, is paramount for successful research and development. This guide is structured to provide a comprehensive technical overview of 4-Amino-4-methyl-2-pentanone Oxalate, moving beyond a simple recitation of facts to explain the underlying principles and practical considerations. The methodologies described herein are designed to be self-validating, promoting reproducibility and confidence in experimental outcomes.
Compound Overview: Structure, Properties, and Significance
4-Amino-4-methyl-2-pentanone Oxalate, with the Chemical Abstracts Service (CAS) registry number 625-03-6 , is the oxalate salt of the amino ketone, 4-amino-4-methyl-2-pentanone (also known as diacetonamine). The formation of the oxalate salt enhances the stability and handling properties of the parent amine, making it a more suitable form for laboratory use and storage.
The structure consists of the protonated 4-amino-4-methyl-2-pentanone cation and the oxalate anion. This salt is a white crystalline solid.[1] Its peptidomimetic and centrosymmetric molecular structure has drawn interest in medicinal chemistry.[1]
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 625-03-6 | |
| Molecular Formula | C₈H₁₅NO₅ | [2] |
| Molecular Weight | 205.21 g/mol | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 126-127 °C | [2] |
| Solubility | Soluble in water and alcohol | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of 4-Amino-4-methyl-2-pentanone Oxalate is a well-established two-step process. The first step involves the synthesis of the free base, 4-amino-4-methyl-2-pentanone, via a Michael addition of ammonia to mesityl oxide. The second step is the formation of the stable oxalate salt.[1]
Causality in Experimental Design
The choice of mesityl oxide as a precursor is logical as it is readily formed from the aldol condensation of two acetone molecules. The subsequent Michael addition of ammonia is an efficient method for introducing the amino group. The final salt formation with oxalic acid in a solvent like ethanol is a standard and effective technique for isolating and purifying amines, as the resulting salt often has lower solubility and crystallizes out of the solution.[1]
Experimental Protocol: Synthesis of 4-Amino-4-methyl-2-pentanone Oxalate
Step 1: Synthesis of 4-Amino-4-methyl-2-pentanone (Free Base)
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In a well-ventilated fume hood, a solution of mesityl oxide in a suitable solvent (e.g., ethanol) is chilled in an ice bath.
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Aqueous ammonia (e.g., 27% solution) is added dropwise to the stirred solution of mesityl oxide. The reaction is typically exothermic and maintaining a low temperature is crucial to minimize side reactions.[3]
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After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.
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The excess ammonia and solvent are then removed under reduced pressure. This crude product is 4-amino-4-methyl-2-pentanone.
Step 2: Formation and Purification of the Oxalate Salt
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The crude 4-amino-4-methyl-2-pentanone is dissolved in an equal volume of absolute ethanol.[3]
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A saturated solution of oxalic acid in ethanol is prepared separately.
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The oxalic acid solution is added slowly to the stirred solution of the amine.
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The 4-Amino-4-methyl-2-pentanone Oxalate will precipitate as a white solid.
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The mixture is cooled to maximize crystallization.
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The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and impurities.
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The product is then dried under vacuum to yield the purified 4-Amino-4-methyl-2-pentanone Oxalate.
Recrystallization (Optional but Recommended for High Purity):
For obtaining a highly pure product, recrystallization can be performed. A suitable solvent system would be a mixed solvent system like ethanol/water. The crude oxalate salt is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form well-defined crystals.
Caption: Analytical workflow for compound characterization.
Applications in Research and Drug Development
4-Amino-4-methyl-2-pentanone Oxalate and its parent amine have shown potential in several areas of research and drug development.
Adrenergic Receptor Agonism
The compound has been identified as an adrenergic receptor agonist. Adrenergic receptors are a class of G protein-coupled receptors that are targets for many drugs used to treat conditions such as hypertension, asthma, and heart failure. [4]The agonist activity of this compound suggests its potential as a lead structure for the development of new therapeutics targeting these receptors.
Antibacterial Activity
There is evidence to suggest that 4-Amino-4-methyl-2-pentanone Oxalate exhibits activity against wild-type strains of Escherichia coli and Mycobacterium tuberculosis. This opens up avenues for its investigation as a potential antibacterial agent, particularly in an era of growing antibiotic resistance.
Caption: Potential applications in drug development.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Amino-4-methyl-2-pentanone Oxalate. While a specific Safety Data Sheet (SDS) for the oxalate was not found, the following guidelines are based on general principles for handling amine salts and related compounds.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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First Aid:
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In case of skin contact: Wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes.
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If inhaled: Move to fresh air.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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In all cases of exposure, seek medical attention if symptoms persist.
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Conclusion
4-Amino-4-methyl-2-pentanone Oxalate is a stable, crystalline compound with a straightforward synthesis. Its potential as an adrenergic receptor agonist and an antibacterial agent makes it a compound of interest for further investigation in the fields of medicinal chemistry and drug development. This guide provides a solid foundation for researchers to confidently synthesize, characterize, and explore the potential applications of this molecule.
References
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SpectraBase. 4-amino-4-methyl-2-pentanone, oxalate, hydrate. [Link]
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NIST. 2-Pentanone, 4-amino-4-methyl-. [Link]
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NIST Chemistry WebBook. 2-Pentanone, 4-amino-4-methyl-. [Link]
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MDPI. Ligands of Adrenergic Receptors: A Structural Point of View. [Link]
